2-Amino-4-chlorophenol

説明

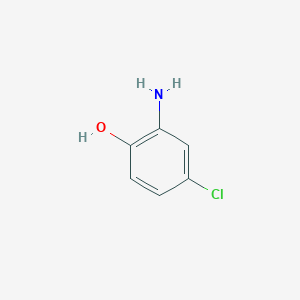

Structure

3D Structure

特性

IUPAC Name |

2-amino-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFNPENEBHAHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO, Array | |

| Record name | 2-AMINO-4-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-4-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1652 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5471-76-1 (hydrochloride), 94232-35-6 (sulfate(1:1)) | |

| Record name | 2-Amino-4-chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5024473 | |

| Record name | 2-Amino-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-Amino-4-chlorophenol is a light brown colored crystalline solid. It may be toxic by ingestion. It is insoluble in water. It is used to make other chemicals., Brown solid; [ICSC] Brown powder; [Alfa Aesar MSDS], BROWN CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | 2-AMINO-4-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-AMINO-4-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1652 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

170 °C | |

| Record name | 2-AMINO-4-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1652 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 0.3 | |

| Record name | 2-AMINO-4-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-4-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1652 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.0 | |

| Record name | 2-AMINO-4-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1652 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00141 [mmHg], Vapor pressure, Pa at 25 °C: 0.2 | |

| Record name | 2-Amino-4-chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-AMINO-4-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1652 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

95-85-2 | |

| Record name | 2-AMINO-4-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-chlorophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-amino-4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-2-AMINOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z43LEA3DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINO-4-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1652 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

284 to 286 °F (decomposes) (NTP, 1992), 140 °C | |

| Record name | 2-AMINO-4-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-4-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1652 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-chlorophenol (CAS 95-85-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive characterization of 2-Amino-4-chlorophenol (CAS 95-85-2), a key chemical intermediate. The document outlines its physicochemical properties, spectroscopic data, synthesis and analytical methodologies, applications, and safety information, presented for ease of use in a research and development setting.

Core Chemical and Physical Properties

This compound is a light brown crystalline solid. It is recognized for its use as a vital intermediate in the synthesis of various dyes, pesticides, and pharmaceuticals, notably the muscle relaxant Chlorzoxazone. While stable under standard conditions, it is incompatible with strong oxidizing agents and may be sensitive to prolonged exposure to air and light.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 95-85-2 | |

| Molecular Formula | C₆H₆ClNO | |

| Molecular Weight | 143.57 g/mol | |

| Appearance | Light brown or grayish crystalline solid/powder | |

| Melting Point | 136-141 °C | |

| Boiling Point | 185.5°C (rough estimate) | |

| Density | 1.406 g/cm³ | |

| Water Solubility | Insoluble to very slightly soluble (<0.1 g/100 mL at 20°C) | |

| log Kow (Octanol/Water Partition Coefficient) | 1.24 | |

| Vapor Pressure | 0.18 Pa at 25°C |

Spectroscopic and Analytical Characterization

The identity and purity of this compound can be confirmed using various spectroscopic and chromatographic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points | Source(s) |

| ¹H NMR | J(B,D)=8.3 Hz, J(C,D)=2.5 Hz | |

| Mass Spectrometry (MS) | Spectrum data available. | |

| Infrared (IR) Spectroscopy | Spectrum data available. | |

| ¹³C NMR | Spectrum data available. | |

| UV Detection (in HPLC) | 280 nm |

Experimental Protocols

Synthesis Methodology: Reduction of 4-chloro-2-nitrophenol

A common method for synthesizing this compound involves the reduction of a nitrophenol precursor. One patented method uses hydrazine (B178648) hydrate (B1144303) as the reducing agent.

Experimental Protocol:

-

Reaction Setup: In a four-neck flask equipped with a thermometer, stirrer, and reflux condenser, add 107g of 2-chloro-4-nitrophenol, 210g of water, and a catalyst mixture (e.g., 5.3g of activated carbon and 1.2g of ferric trichloride (B1173362) hexahydrate).

-

Basification: Slowly add 12.4g of a 30% sodium hydroxide (B78521) solution. Heat the mixture to 95-100°C and hold for 30 minutes to ensure full contact between the reactants and the catalyst.

-

Reduction: At 95-100°C, slowly drip in 128g of 40% hydrazine hydrate. After the addition is complete, maintain the temperature for 3 hours to allow the reaction to complete.

-

Isolation: Cool the reaction mixture to 40-45°C and filter to remove the catalyst. The catalyst can be washed with water and recycled.

-

Purification: Combine the filtrate and washings. Neutralize the solution with 30% concentrated hydrochloric acid, which will cause a faint yellow solid to precipitate.

-

Drying: Filter the solid product and dry to obtain this compound. Yields of over 90% have been reported with this method.

Caption: Synthesis workflow for this compound.

Analytical Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for determining the purity of this compound and for quantifying it as a potential impurity in pharmaceutical formulations like Chlorzoxazone.

Experimental Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: An isocratic mixture of water, acetonitrile, and acetic acid (70:30:1, v/v/v).

-

Flow Rate: 1.5 mL/min.

-

Detection: UV at 280 nm.

-

Standard Preparation: Prepare a stock solution of this compound in methanol (B129727) (e.g., 250 µg/mL). Further dilute with the mobile phase or 1% acetic acid to create working standards for calibration.

-

Sample Preparation: For bulk drug analysis, dissolve an accurately weighed quantity of the sample in methanol. For formulation analysis (e.g., tablets), powder the tablets, extract with methanol using sonication, filter, and dilute as necessary.

-

Analysis: Inject 10 µL of the sample and standard solutions. The retention time for this compound is approximately 4 minutes under these conditions. Quantify based on the peak area relative to the calibration curve.

Caption: RP-HPLC analytical workflow for this compound.

Core Applications and Logical Relationships

The utility of this compound stems from its chemical structure, featuring amine, hydroxyl, and chloro functional groups, which makes it a versatile precursor.

-

Pharmaceutical Synthesis: It is a key starting material for the synthesis of Chlorzoxazone, a centrally acting muscle relaxant. It is also a known impurity in the final drug product.

-

Dye Manufacturing: It serves as an intermediate in the production of various dyes, including acid, mordant, and solvent dyes.

-

Agrochemicals: It is used in the synthesis of certain pesticides.

-

Research: Its reactivity makes it a useful building block in organic synthesis and medicinal chemistry research. Some studies have explored its potential antimicrobial effects.

Caption: Applications of this compound.

Safety and Handling

This compound is classified as hazardous. Proper safety protocols must be followed during its handling and use.

Table 3: Hazard Identification and Safety Information

| Aspect | Information | Source(s) |

| GHS Classification | Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. Suspected of causing genetic defects (H341). May cause skin, eye, and respiratory irritation. | |

| Toxicity Data | Oral LD50: 690 mg/kg (rat). | |

| Carcinogenicity | The International Agency for Research on Cancer (IARC) has classified this compound as possibly carcinogenic to humans (Group 2B). | |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a chemical fume hood. | |

| Handling | Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | |

| Storage | Store in a dry, cool, and well-ventilated place in a tightly closed container. Store away from oxidizing agents. | |

| First Aid (Swallowing) | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. | |

| First Aid (Skin/Eye Contact) | Wash with plenty of water. For eyes, rinse cautiously with water for several minutes. Seek medical attention if irritation persists. |

This guide is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the latest SDS from your supplier before handling this chemical.

Synthesis of 2-Amino-4-chlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-4-chlorophenol, an important intermediate in the pharmaceutical and dye industries. The document details various synthetic routes, presents quantitative data for comparison, and outlines detailed experimental protocols.

Core Synthesis Pathways

The synthesis of this compound predominantly proceeds through two main strategies:

-

Nitration of p-Chlorophenol followed by Reduction: This is the most common and industrially significant route. It involves the nitration of 4-chlorophenol (B41353) to yield 4-chloro-2-nitrophenol, which is subsequently reduced to the target molecule. Various reducing agents and catalytic systems can be employed for the reduction step, each offering distinct advantages in terms of yield, purity, and environmental impact.

-

Hydrolysis of 2,5-Dichloronitrobenzene followed by Reduction: An alternative pathway begins with the hydrolysis of 2,5-dichloronitrobenzene to produce the same intermediate, 4-chloro-2-nitrophenol. This intermediate is then reduced to this compound.

Below are the detailed visualizations and methodologies for these pathways.

Pathway 1: From p-Chlorophenol

This pathway is characterized by the initial nitration of p-chlorophenol.

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-4-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-chlorophenol is a chlorinated aromatic organic compound with significant applications as an intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. A thorough understanding of its physical, chemical, and biological properties is crucial for its safe handling, effective utilization in synthetic pathways, and assessment of its toxicological and environmental impact. This technical guide provides a comprehensive overview of this compound, including its key physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a visualization of its role in a biological degradation pathway and a synthetic workflow.

Physicochemical Properties

This compound is a crystalline solid, typically appearing as light brown or grayish to beige powder.[1][2] Its core chemical structure consists of a phenol (B47542) ring substituted with an amino group and a chlorine atom at positions 2 and 4, respectively.

Data Summary

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClNO | [3][4] |

| Molecular Weight | 143.57 g/mol | [3] |

| Melting Point | 136-141 °C | [4] |

| Boiling Point | 185.5 °C (rough estimate) | [4] |

| Density | 1.2028 g/cm³ (rough estimate) | [4] |

| pKa | 9.31 ± 0.18 (Predicted) | [4] |

| Water Solubility | Insoluble (<0.1 g/100 mL at 20 °C) | [4] |

| LogP | 1.24 | [3] |

| Appearance | Light brown crystalline solid or powder | [3][4] |

| CAS Number | 95-85-2 | [3][4] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for researchers working with this compound. The following sections provide cited experimental protocols.

Synthesis of this compound via Reduction of 4-chloro-2-nitrophenol (B165678)

A common method for the synthesis of this compound involves the reduction of 4-chloro-2-nitrophenol.

Method 1: Using Hydrazine (B178648) Hydrate (B1144303)

This method describes the reduction of 2-chloro-4-nitrophenol (B164951) using hydrazine hydrate in the presence of activated carbon and ferric chloride hexahydrate as catalysts.[5][6]

-

Materials: 2-chloro-4-nitrophenol, activated carbon, ferric chloride hexahydrate, sodium hydroxide (B78521), hydrazine hydrate (40%), concentrated hydrochloric acid, water.

-

Procedure:

-

To a reaction vessel, add 2-chloro-4-nitrophenol, water, activated carbon, and ferric trichloride (B1173362) hexahydrate.

-

Add a 30% sodium hydroxide solution dropwise. The mixture will heat up.

-

Heat the mixture to 95-100 °C and incubate for 0.5 hours to ensure full contact between the raw material and the catalyst.

-

At 95-100 °C, add 40% hydrazine hydrate dropwise over a period of time.

-

After the addition is complete, maintain the temperature for 3 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to 40-45 °C and filter to remove the catalyst. The catalyst can be washed with water and recovered for reuse.

-

Combine the filtrate and washings. Neutralize the solution with 30% concentrated hydrochloric acid, which will cause the product to precipitate.

-

Filter the precipitate, wash with water, and dry to obtain this compound.[5]

-

Method 2: Using Hydrogen Gas

This process describes the catalytic hydrogenation of 4-chloro-2-nitrophenol using a platinum on charcoal catalyst.[1]

-

Materials: 2,5-dichloronitrobenzene, caustic soda, water, platinum on charcoal catalyst, hydrogen gas, hydrochloric acid, sodium hydroxide.

-

Procedure:

-

Charge 2,5-dichloronitrobenzene and water into a reactor.

-

Add caustic soda and heat to 142-148 °C under a pressure of 3.5 to 4.0 kg/cm ² to produce 4-chloro-2-nitrophenol in-situ.

-

Cool the in-situ generated 4-chloro-2-nitrophenol to 35-45 °C.

-

Add a platinum on charcoal catalyst.

-

Introduce hydrogen gas at a controlled temperature of up to 95 °C and a pressure of up to 5.0 kg/cm ².

-

After the reaction is complete, filter the reaction mass at room temperature to separate and recover the catalyst.

-

Adjust the pH of the filtrate to an acidic range with hydrochloric acid.

-

Optionally, add activated carbon for decolorization and filter.

-

Adjust the pH to approximately 3.5 to 6 with sodium hydroxide to precipitate the product.

-

Dry the wet mass at 60-80 °C to obtain 4-chloro-2-aminophenol.[1]

-

Purification by Recrystallization

Purification of the crude this compound can be achieved by recrystallization.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot solvent (e.g., methanol (B129727) or an ethanol/water mixture).[7][8]

-

Add activated carbon to the hot solution to decolorize it and heat for a short period.

-

Filter the hot solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used for the identification and quantification of this compound, particularly as a related substance in the drug Chlorzoxazone (B1668890).[2][9]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 × 4.6 mm, 5 µm particle size).[2][9]

-

Mobile Phase: A mixture of water, acetonitrile, and acetic acid in a ratio of 70:30:1 (v/v/v).[2][9]

-

Sample Preparation:

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase.

-

Inject a known volume of the standard or sample solution (e.g., 10 µl).[2]

-

Record the chromatogram and determine the retention time and peak area for this compound.

-

Quantify the amount of this compound in a sample by comparing its peak area with that of a standard of known concentration.

-

Biological Activity and Signaling Pathways

While this compound is primarily an industrial intermediate, it exhibits biological activity, notably toxicity. High levels can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[10] It is also a known nephrotoxicant.[11] From an environmental perspective, microbial degradation pathways for this compound are of significant interest.

Microbial Degradation Pathway in Burkholderia sp. RKJ 800

The bacterium Burkholderia sp. RKJ 800 can utilize this compound as its sole source of carbon and energy. The degradation proceeds through a novel pathway involving the formation of 4-chlorocatechol (B124253).[12]

Caption: Microbial degradation pathway of this compound by Burkholderia sp. RKJ 800.

Role in Drug Development

This compound serves as a key starting material in the synthesis of various pharmaceutical compounds. A prominent example is its use in the production of the muscle relaxant Chlorzoxazone.[8][13]

Experimental Workflow: Synthesis of Chlorzoxazone

The synthesis of Chlorzoxazone from this compound can be achieved through cyclization, for example, by reaction with ethyl chloroformate.[14]

References

- 1. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 95-85-2 [chemicalbook.com]

- 5. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 6. CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. CN1235888C - Preparation process of chlorazol thazone - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. nj.gov [nj.gov]

- 11. 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US9567308B1 - Process for the synthesis of chlorzoxazone - Google Patents [patents.google.com]

- 14. Process for the synthesis of chlorzoxazone - Eureka | Patsnap [eureka.patsnap.com]

Solubility Profile of 2-Amino-4-chlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-4-chlorophenol (CAS No. 95-85-2), a key intermediate in the synthesis of various pharmaceuticals and dyes. Understanding the solubility of this compound in different solvents is critical for process development, formulation, and purification in the chemical and pharmaceutical industries. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound has been reported in a limited number of solvents. The available quantitative data is summarized in Table 1. It is important to note the conflicting data for water solubility, which may be attributed to differences in experimental conditions such as pH and temperature.

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility | Citation |

| Water | 20 | < 1 mg/mL | [1] |

| Water | 26 | 3 g/L | [2] |

| Methanol | Not Specified | ~33.3 mg/mL | [3] |

Qualitative Solubility Information

In addition to the quantitative data, several sources provide qualitative descriptions of this compound's solubility:

-

Organic Solvents: It is described as being soluble in alcohols and acetone.[4] A safety data sheet indicates it is "very soluble" in alcohol. One source also mentions it is partially soluble in hot methanol.

-

Aqueous Solutions: The compound's solubility is pH-dependent. It is soluble in acidic and alkaline solutions, which can be attributed to the protonation of the amino group in acidic conditions and the deprotonation of the phenolic hydroxyl group in basic conditions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various solvents using the isothermal shake-flask method followed by quantification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials and Equipment

-

This compound (high purity)

-

Solvents of interest (analytical grade)

-

Volumetric flasks

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Syringes

-

Analytical balance

-

HPLC system with a UV detector

-

C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile phase components (e.g., HPLC grade water, acetonitrile, acetic acid)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. A visual excess of solid should be present to ensure saturation.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a sufficient period to reach equilibrium (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements are consistent.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Sample Analysis by RP-HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Develop a suitable RP-HPLC method. A reported method utilizes a C18 column with a mobile phase of water:acetonitrile:acetic acid (70:30:1 v/v/v) at a flow rate of 1.5 mL/min, with UV detection at 280 nm.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the filtered sample supernatants (appropriately diluted if necessary) and determine the concentration of this compound from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent using the determined concentration and any dilution factors. Express the solubility in appropriate units (e.g., mg/mL or g/L).

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This guide provides the currently available information on the solubility of this compound and a robust method for its experimental determination. For researchers and professionals in drug development, having accurate solubility data is fundamental for advancing chemical processes and formulation design.

References

A Comprehensive Technical Guide to 2-Amino-4-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-chlorophenol is an important chemical intermediate used in the synthesis of various dyes, pharmaceuticals, and other organic compounds. This technical guide provides a detailed overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its biological degradation pathway.

Core Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₆ClNO | [1][2][3][4][5][6] |

| Molecular Weight | 143.57 g/mol | [1][2][4][5][6][7] |

| CAS Number | 95-85-2 | [2][3][4][5][7] |

| Appearance | Light brown crystalline solid or powder | [1][2] |

| Melting Point | 136-141 °C (decomposes) | [2][8] |

| Solubility | Insoluble in water | [1][8][9] |

| IUPAC Name | This compound | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for researchers. The following sections provide outlines of established experimental procedures.

Synthesis of this compound via Reduction of 2-Chloro-4-nitrophenol

A common method for the synthesis of this compound involves the reduction of 2-chloro-4-nitrophenol.

Materials:

-

2-chloro-4-nitrophenol

-

Activated carbon

-

Ferric trichloride (B1173362) hexahydrate

-

Sodium hydroxide (B78521)

-

Concentrated hydrochloric acid

-

Water

-

Methanol (B129727) (for one variation of the method)

Procedure:

-

In a reaction vessel, combine 2-chloro-4-nitrophenol, water, activated carbon, and ferric trichloride hexahydrate.

-

Add a sodium hydroxide solution to the mixture.

-

Heat the mixture to 95-100 °C and maintain this temperature for approximately 30 minutes.

-

Slowly add 40% hydrazine hydrate to the reaction mixture while maintaining the temperature at 95-100 °C. The addition should be completed over a period of time, followed by an insulation period of 3 hours.[1]

-

After the reaction is complete, cool the solution to 40-45 °C and filter to remove the catalyst.

-

Wash the filter residue with water.

-

Combine the filtrate and washings, and neutralize with concentrated hydrochloric acid to precipitate the product.

-

Filter the resulting solid, wash with water, and dry to obtain this compound.[1]

Another described method utilizes hydrazine hydrate in methanol with activated carbon and hexagonal iron.[2] The reaction is heated to reflux, and after the reaction is complete, the product is isolated by filtration, evaporation of the solvent, and recrystallization from water.[2]

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

The purity of this compound and its quantification in various matrices can be determined using reverse-phase HPLC.

Instrumentation and Conditions:

-

Mobile Phase: A mixture of water, acetonitrile, and acetic acid in a ratio of 70:30:1 (v/v/v).[4][10]

-

Injection Volume: 10 µL.[10]

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in methanol. Further dilute with the mobile phase to create a series of calibration standards.

-

Sample Preparation: Dissolve the sample containing this compound in a suitable solvent, filter, and dilute with the mobile phase as necessary.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Identify the this compound peak by its retention time and calculate the concentration based on the peak area and the calibration curve generated from the standards.

Signaling and Metabolic Pathways

While this compound is primarily known as a synthetic intermediate, its environmental fate and biological interactions are of interest. One studied pathway is its biodegradation by the bacterium Burkholderia sp. RKJ 800.

Caption: Microbial degradation of this compound by Burkholderia sp. RKJ 800.

This pathway involves the initial deamination of this compound to form 4-chlorocatechol, which is then further metabolized.[11] Understanding such pathways is crucial for assessing the environmental impact and potential for bioremediation of this compound.[11]

References

- 1. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. "The synthesis of this compound-6 sulfonic acid" by Herman Albert Bronner [digitalcommons.njit.edu]

- 6. researchgate.net [researchgate.net]

- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 8. This compound - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Amino-4-chlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-chlorophenol (CAS No. 95-85-2), a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. This document presents tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition. A logical workflow for the spectroscopic analysis of this compound is also provided.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.2 | s | - | OH |

| 6.601 | d | 8.3 | H-6 |

| 6.598 | d | 2.5 | H-3 |

| 6.386 | dd | 8.3, 2.5 | H-5 |

| 4.8 | br s | - | NH₂ |

Solvent: DMSO-d₆, Instrument Frequency: 90 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 145.4 | C-1 (C-OH) |

| 135.8 | C-2 (C-NH₂) |

| 124.9 | C-4 (C-Cl) |

| 116.5 | C-5 |

| 115.2 | C-3 |

| 114.8 | C-6 |

Predicted data; experimental data may vary.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | O-H Stretch |

| 3300-3200 | Medium | N-H Stretch (asymmetric & symmetric) |

| 1600-1585 | Medium | Aromatic C=C Stretch |

| 1500-1400 | Medium | Aromatic C=C Stretch |

| 1300-1200 | Strong | C-O Stretch (Phenolic) |

| 1100-1000 | Strong | C-N Stretch (Aromatic amine) |

| 850-750 | Strong | C-Cl Stretch |

| 850-800 | Strong | C-H Bending (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 143 | 100% | [M]⁺ (Molecular ion) |

| 145 | ~33% | [M+2]⁺ (Isotope peak due to ³⁷Cl) |

| 108 | High | [M-Cl]⁺ |

| 80 | Medium | [M-Cl-CO]⁺ |

Data obtained from GC-MS analysis.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 90 MHz or higher).

Sample Preparation:

-

Approximately 5-10 mg of this compound was dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ 0.00 ppm).

-

The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-10 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound was ground with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder was obtained.

-

A portion of the mixture was transferred to a pellet press.

-

A pressure of 7-10 tons was applied for several minutes to form a transparent or translucent pellet.

Data Acquisition:

-

A background spectrum of the empty sample compartment was recorded.

-

The KBr pellet containing the sample was placed in the sample holder.

-

The spectrum was recorded in the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Preparation:

-

A dilute solution of this compound was prepared in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

GC-MS Parameters:

-

Injection Mode: Splitless.

-

Injector Temperature: 250 °C.

-

GC Column: A non-polar capillary column (e.g., HP-5MS).

-

Oven Temperature Program: Initial temperature of 50-100 °C, followed by a ramp to 250-300 °C.

-

Carrier Gas: Helium.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: 40-400 m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

2-Amino-4-chlorophenol as a chemical intermediate in synthesis

An In-depth Technical Guide to 2-Amino-4-chlorophenol as a Chemical Intermediate

Introduction

This compound, also known as 4-chloro-2-aminophenol, is a versatile bifunctional aromatic compound with the molecular formula C₆H₆ClNO.[1][2] It typically appears as a grayish to light brown crystalline solid or powder.[2][3] This compound serves as a crucial chemical intermediate, finding extensive application in the synthesis of pharmaceuticals, dyes, pesticides, and other complex organic molecules.[1][3][4] Its utility is derived from the presence of three reactive sites: a nucleophilic amino group, a phenolic hydroxyl group, and a chlorinated aromatic ring, which allow for a wide range of chemical transformations.[5][6]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are critical for its application in synthesis, influencing solubility, reactivity, and storage conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 143.57 g/mol | [2] |

| Melting Point | 136-141 °C | [3][7] |

| Appearance | Grayish to light brown crystalline solid/powder | [2][3] |

| Solubility | Insoluble in water; Soluble in methanol (B129727), alcohols, and acetone | [2][4][7] |

| Stability | Stable, but may be sensitive to prolonged air/light exposure. Incompatible with strong oxidizing agents. | [3] |

| CAS Number | 95-85-2 | [8] |

| InChI Key | SWFNPENEBHAHEB-UHFFFAOYSA-N | [9] |

Spectroscopic Data: The structure of this compound can be confirmed by various spectroscopic techniques. The 1H NMR spectrum provides characteristic signals for the aromatic protons.[9] Spectroscopic and computational investigations using FT-IR, FT-Raman, HF, and DFT methods have been conducted to analyze its vibrational spectra and molecular properties.

Synthesis of this compound

The most common industrial synthesis of this compound involves the reduction of its nitro precursor, 4-chloro-2-nitrophenol (B165678).[10][11] Several methods have been developed, often starting from 2,5-dichloronitrobenzene.

General Synthetic Workflow:

Caption: General synthesis workflow for this compound.

Table 2: Summary of Selected Synthesis Protocols for this compound

| Starting Material | Key Reagents | Catalyst | Yield | Purity | Reference |

| 4-Chloro-2-nitrophenol | Hydrazine (B178648) hydrate (B1144303) (85%) | Activated Carbon | 76.7% | - | [10] |

| 2,5-Dichloronitrobenzene | Caustic soda, H₂, HCl | Raney Nickel | - | >99% | [1] |

| 2,5-Dichloronitrobenzene | Caustic soda, H₂, HCl | Platinum on Carbon | - | High | [1] |

| 2-Chloro-4-nitrophenol | Hydrazine hydrate (40%) | Activated Carbon, FeCl₃·6H₂O | 93.8% | 98.2% | [12] |

Experimental Protocols for Synthesis

Protocol 1: Reduction of 4-Chloro-2-nitrophenol with Hydrazine Hydrate [10]

-

A mixture of 4-chloro-2-nitrophenol (17.4 g, 0.10 mol), activated carbon (4.5 g), a promoter (1.0 g), and methanol (100 ml) is stirred and heated to reflux.

-

After 10 minutes, 85% hydrazine hydrate (8.8 g, 0.15 mol) is added dropwise over 40 minutes.

-

The reaction is maintained at reflux for 2 hours until the yellow color of the reaction mixture disappears completely.

-

After cooling, the mixture is filtered, and the filter cake is washed with a small amount of methanol.

-

The combined filtrate and washings are concentrated under reduced pressure.

-

Water (120 ml) and activated carbon (1.0 g) are added, and the mixture is heated to reflux for 20 minutes with the addition of a reducing agent like sodium hydrosulfite until the solution becomes colorless.

-

The solution is cooled to induce crystallization, and the resulting white, sheet-like crystals of this compound are collected by filtration (Yield: 11.0 g, 76.7%).

Protocol 2: Catalytic Hydrogenation from 2,5-Dichloronitrobenzene [1]

-

Hydrolysis: 2,5-Dichloronitrobenzene is heated in a strong alkaline aqueous solution (e.g., caustic soda) at 120-150°C for 16-24 hours to produce 4-chloro-2-nitrophenol.

-

Catalytic Reduction: The obtained 4-chloro-2-nitrophenol is dissolved in methanol.

-

A catalyst, such as Raney Nickel or Platinum on Carbon, is added to the solution in a hydrogenation kettle.

-

Hydrogen gas is introduced at a controlled pressure (e.g., up to 5.0 kg/cm ²) and temperature (e.g., up to 95°C) until the reaction is complete.

-

The catalyst is removed by filtration.

-

The filtrate is processed by adjusting the pH with hydrochloric acid, decolorizing with activated carbon, and precipitating the product by adding a lye solid. The final product is filtered and dried.

Applications as a Chemical Intermediate

This compound is a valuable building block for a range of commercially important products.

Pharmaceutical Synthesis

This intermediate is critical in the production of several active pharmaceutical ingredients (APIs).

-

Suvorexant: this compound is a synthetic raw material for this novel hypnotic drug used for treating insomnia.[10]

-

Chlorzoxazone: It is a known impurity and a potential degradation product of Chlorzoxazone, a centrally acting muscle relaxant.[10][13][14] The synthesis of Chlorzoxazone can involve related aminophenol structures, highlighting the importance of controlling this impurity.

-

Bioactive Benzoxazoles: The compound is a key precursor for synthesizing benzoxazole (B165842) derivatives, which are pharmacophores found in molecules with potential antimicrobial, antidiabetic, and anticancer activities.[5][15]

Dye and Pigment Manufacturing

The ortho-disposed amino and hydroxyl groups make this compound an excellent precursor for various dyes, particularly metal-complex and azo dyes, which exhibit superior lightfastness.[16]

-

Azo Dyes: It serves as a diazo component, which, after diazotization, can be coupled with other aromatic compounds to create a wide spectrum of colors.[16]

-

Mordant and Acid Dyes: It is listed as an intermediate for numerous specific dyes, including C.I. Mordant Black 56, C.I. Mordant Blue 13, and C.I. Acid Black 181.[17]

-

Solvent Dyes: It is also used in the synthesis of solvent dyes like C.I. Solvent Red 243.[17]

Agrochemicals

This compound and its derivatives are used in the synthesis of pesticides and herbicides. For instance, the related compound 2-chloro-4-aminophenol is a key intermediate for the insect growth regulator Lufenuron.[12][18] Its structural similarity implies its potential in creating a variety of crop protection agents.[6]

Table 3: Examples of Products Synthesized from this compound

| Product Class | Specific Example(s) | Application | Reference |

| Pharmaceuticals | Suvorexant | Hypnotic Drug (Insomnia Treatment) | [10] |

| Benzoxazole Derivatives | Antimicrobial, Anticancer Agents | [5] | |

| Dyes | C.I. Mordant Blue 13 | Textile and Material Colorant | [17] |

| C.I. Acid Black 181 | Textile and Material Colorant | [17] | |

| C.I. Solvent Red 243 | Solvent-based Colorant | [3][17] | |

| Agrochemicals | Lufenuron (from related isomer) | Insect Growth Regulator | [12][18] |

Key Synthetic Transformations and Protocols

Synthesis of Benzoxazole Derivatives

The condensation of this compound with carboxylic acids or aldehydes followed by cyclization is a common route to produce bioactive benzoxazoles.[5]

General Workflow for Benzoxazole Synthesis:

Caption: Synthesis of benzoxazoles from this compound.

Protocol 3: Synthesis of a 6-Chlorobenzoxazole Derivative [5]

-

To a 50 mL round-bottom flask, add this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), ammonium (B1175870) chloride (0.5 g), and ethanol (5 mL).

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to 80°C with continuous stirring for 6-8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-cold water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

Synthesis of Azo Dyes

Azo dye synthesis involves the diazotization of the amino group on this compound, followed by coupling with a suitable aromatic partner.

General Workflow for Azo Dye Synthesis:

Caption: General pathway for synthesizing an azo dye.

Protocol 4: General Diazotization and Coupling Procedure [10][19]

-

Diazotization: Dissolve this compound (1 equivalent) in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite (B80452) (1 equivalent) dropwise, keeping the temperature below 5°C.

-

Stir the reaction mixture at this temperature for about 1 hour to ensure complete formation of the diazonium salt. The completion can be tested using starch-iodide paper.

-

Coupling: In a separate vessel, dissolve the coupling component (e.g., a naphthol sulfonic acid derivative) in an aqueous alkaline solution.

-

Slowly add the prepared diazonium salt solution to the coupling component solution, maintaining a low temperature (typically below 10°C) and the appropriate pH.

-

Stir the reaction mixture until the coupling is complete, which is often indicated by a distinct color change.

-

The resulting dye is then isolated, typically by salting out, followed by filtration, washing, and drying.

Conclusion

This compound is a cornerstone intermediate in synthetic organic chemistry. Its versatile reactivity, stemming from its amino, hydroxyl, and chloro functional groups, enables the efficient construction of a wide array of valuable molecules. From life-saving pharmaceuticals and high-performance dyes to specialized agrochemicals, the applications of this compound are extensive and critical to multiple industries. The synthetic protocols outlined herein provide a foundation for its practical use in research and development, underscoring its continued importance as a key chemical building block.

References

- 1. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]

- 2. This compound | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 95-85-2 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | CAS#:95-85-2 | Chemsrc [chemsrc.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound(95-85-2) 1H NMR spectrum [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. publications.iarc.who.int [publications.iarc.who.int]

- 12. CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. This compound [dyestuffintermediates.com]

- 18. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 19. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 2-Amino-4-chlorophenol: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-chlorophenol, a key chemical intermediate in the pharmaceutical and dye industries. The document details its discovery and history, physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in the production of the muscle relaxant chlorzoxazone (B1668890) and azo dyes.

Discovery and History

While the specific date and discoverer of this compound are not precisely documented in readily available literature, its emergence is intrinsically linked to the advancements in organic chemistry during the late 19th and early 20th centuries. The term "aminophenol" first appeared in scientific vocabulary around 1896, a period marked by extensive exploration of aromatic compounds. The development of chlorination techniques for phenols, which gained commercial significance in the early 20th century, set the stage for the synthesis of various chlorinated phenol (B47542) derivatives.[1][2]

This compound is structurally a derivative of both aminophenol and chlorophenol.[3] Its synthesis and utility are rooted in the broader history of these classes of compounds, which became foundational for the burgeoning synthetic dye and pharmaceutical industries. The primary historical and ongoing use of this compound has been as a crucial intermediate in the manufacturing of other chemical products.[4]

Physicochemical Properties

This compound is a light brown crystalline solid.[5][6] It is sparingly soluble in water but soluble in organic solvents like methanol.[5][7] The key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₆ClNO | [4][5][8] |

| Molecular Weight | 143.57 g/mol | [5][8] |

| Melting Point | 136-141 °C | [4][8] |

| Boiling Point | 276.8 ± 25.0 °C at 760 mmHg | [8] |

| Density | 1.4 ± 0.1 g/cm³ | [8] |

| Appearance | Light brown crystalline powder | [5][6] |

| Solubility in Water | Insoluble | [4][5] |

| LogP | 1.67 | [8] |

| CAS Number | 95-85-2 | [4][5] |

Synthesis of this compound

The most common and industrially significant method for synthesizing this compound is through the reduction of 4-chloro-2-nitrophenol. Various reducing agents and catalytic systems can be employed for this conversion.

General Synthesis Workflow

The synthesis of this compound can be visualized as a two-step process starting from p-nitrophenol, as illustrated in the diagram below.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Reduction of 2-Chloro-4-nitrophenol with Hydrazine Hydrate

This protocol is based on a method described in a Chinese patent, which reports a high yield and purity.[9][10]

Materials:

-

2-Chloro-4-nitrophenol

-

Activated carbon

-

Ferric trichloride (B1173362) hexahydrate

-

30% Sodium hydroxide (B78521) solution

-

40% Hydrazine hydrate

-

30% Concentrated hydrochloric acid

-

Water

Procedure:

-

In a four-necked flask equipped with a thermometer, stirrer, reflux condenser, and tail gas absorption unit, add 107 g (0.62 mol) of 2-chloro-4-nitrophenol, 210 g of water, 4.9 g of activated carbon, and 1.2 g of ferric trichloride hexahydrate.

-

With stirring, slowly add 12.4 g of 30% sodium hydroxide solution over approximately 30 minutes. The temperature will naturally rise.

-

After the addition is complete, heat the mixture to 95-100 °C and maintain this temperature for 0.5 hours to ensure full contact between the raw material and the catalyst.

-

At 95-100 °C, slowly add 128 g of 40% hydrazine hydrate (1.023 mol) and maintain the temperature for 3 hours.

-

After the reaction is complete, cool the reaction mixture to 40-45 °C and filter.

-

Wash the filter residue with 100 ml of water twice.

-

Combine the filtrates and add 30% concentrated hydrochloric acid until the solution is neutral.

-

A faint yellow solid will precipitate. Filter the solid and dry it to obtain this compound.

This method reportedly yields approximately 85.0 g of this compound with a purity of 98.2%, corresponding to a yield of 93.8%.[9][10]

Applications in Synthesis

This compound is a versatile intermediate used in the synthesis of various pharmaceuticals and dyes.[4]

Synthesis of Chlorzoxazone

A primary application of this compound is in the production of the muscle relaxant chlorzoxazone.[6][11]

The synthesis involves a cyclization reaction of this compound with a suitable reagent like ethyl chloroformate or urea.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. merriam-webster.com [merriam-webster.com]

- 3. Aminophenol - Wikipedia [en.wikipedia.org]

- 4. This compound | 95-85-2 [chemicalbook.com]

- 5. This compound | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US9567308B1 - Process for the synthesis of chlorzoxazone - Google Patents [patents.google.com]

- 7. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]

- 8. This compound | CAS#:95-85-2 | Chemsrc [chemsrc.com]

- 9. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 10. CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 11. Process for the synthesis of chlorzoxazone - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-Amino-4-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-chlorophenol (2A4CP), a chlorinated aromatic amine, is a compound of significant interest due to its use as an intermediate in the synthesis of pharmaceuticals, dyes, and other industrial chemicals. Its presence in the environment, arising from industrial effluents and as a degradation product of other pollutants, necessitates a thorough understanding of its stability and degradation profiles. This technical guide provides a comprehensive overview of the stability of 2A4CP and details its degradation through various pathways, including biodegradation and photodegradation. The document summarizes key quantitative data, provides detailed experimental protocols for analysis and degradation studies, and visualizes the degradation pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a light brown crystalline solid with limited solubility in water.[1] Its stability is influenced by environmental conditions such as light, heat, and the presence of oxidizing agents. The key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆ClNO | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| Melting Point | 140-141 °C | [2] |

| Water Solubility | Insoluble | [3] |

| Appearance | Light brown crystalline powder | [1] |

Stability Profile

This compound is a relatively stable compound under standard conditions but can undergo degradation when exposed to specific environmental factors. It is reported to be sensitive to prolonged exposure to air and/or light. In alkaline conditions, it can be formed through the hydrolysis of Chlorzoxazone.[4]

Degradation Pathways

The environmental fate of this compound is largely determined by its susceptibility to microbial and photochemical degradation.

Biodegradation

Several bacterial strains have been identified that can utilize this compound as a sole source of carbon and energy, leading to its complete mineralization.

A notable example is the degradation of 2A4CP by Arthrobacter sp. SPG. This bacterium can completely mineralize 0.3 mM of 2A4CP within 48 hours.[5] The degradation pathway involves a series of enzymatic reactions, initiating with the removal of the amino group.

The proposed metabolic pathway is as follows:

-

Deamination: The degradation is initiated by a deaminase, which converts this compound into chlorohydroquinone (B41787) (CHQ) with the removal of an ammonium (B1175870) ion.[5]

-

Dehalogenation: Subsequently, a CHQ-dehalogenase catalyzes the dehalogenation of chlorohydroquinone to form hydroquinone (B1673460) (HQ) .[5]

-

Ring Cleavage: The aromatic ring of hydroquinone is then cleaved by a dioxygenase to yield γ-hydroxymuconic semialdehyde , which enters central metabolic pathways.[5]

While the specific degradation of 2A4CP by Burkholderia sp. is not as extensively detailed as its isomer, 4-chloro-2-aminophenol, studies on related compounds suggest that Burkholderia species are capable of degrading chloroaminophenols. For instance, Burkholderia sp. RKJ 800 degrades 4-chloro-2-aminophenol by first converting it to 4-chlorocatechol (B124253).[6]

Photodegradation

This compound, like other chlorophenols, is susceptible to photodegradation, particularly in the presence of photocatalysts.

The photocatalytic degradation of chlorophenols is often studied using semiconductor photocatalysts such as titanium dioxide (TiO₂) and zinc oxide (ZnO) under UV irradiation.[7][8] The process is initiated by the generation of highly reactive hydroxyl radicals (•OH) upon excitation of the photocatalyst. These radicals then attack the aromatic ring, leading to its degradation.

The degradation of related chlorophenols has been shown to follow pseudo-first-order kinetics. For instance, the photocatalytic degradation of p-chlorophenol using a H₂O₂/TiO₂/UV system showed a significant increase in the apparent degradation rate constant compared to direct photolysis.[9] While specific kinetic data for 2A4CP is limited, it is expected to follow a similar trend.

The general mechanism for photocatalytic degradation is as follows:

-

Excitation: The photocatalyst absorbs photons, generating electron-hole pairs (e⁻/h⁺).

-

Radical Formation: The holes react with water or hydroxide (B78521) ions to form hydroxyl radicals (•OH).

-

Degradation: The hydroxyl radicals attack the this compound molecule, leading to the formation of intermediates and eventual mineralization to CO₂, H₂O, NH₄⁺, and Cl⁻.

Quantitative Degradation Data

Quantitative data on the degradation kinetics of this compound are limited in the literature. The following table summarizes available data and provides context from related compounds.

| Degradation Pathway | Organism/Catalyst | Parameter | Value | Conditions | Reference |

| Biodegradation | Arthrobacter sp. SPG | Time for complete mineralization | 48 hours | 0.3 mM 2A4CP as sole carbon source | [5] |

| Biodegradation | Arthrobacter sp. SPG | Degradation in soil microcosm (sterile) | >90% in 8 days | - | [5] |

| Biodegradation | Arthrobacter sp. SPG | Degradation in soil microcosm (non-sterile) | >90% in 10 days | - | [5] |

| Photocatalysis | Cu₂O / H₂O₂ | Time for complete degradation of 2-aminophenol | 2.0 hours | Visible light irradiation | [10] |

| Photocatalysis | Cu₂O / H₂O₂ | Degradation of 2-chlorophenol (B165306) | ~50% in 4 hours | Visible light irradiation | [10] |

Experimental Protocols

Stability-Indicating HPLC-UV Method for this compound

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound and its degradation products.

Instrumentation and Conditions:

-

HPLC System: A system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase: Isocratic mixture of water, acetonitrile, and acetic acid (70:30:1, v/v/v).[4]

-

Flow Rate: 1.5 mL/min.[4]

-

Column Temperature: Ambient.

-

Detection Wavelength: 280 nm.[4]

-

Injection Volume: 10 µL.[4]

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound in methanol (B129727) (e.g., 250 µg/mL). Dilute with 1% acetic acid to prepare working standards of desired concentrations.[4]

-

Sample Preparation: For formulated products, accurately weigh a quantity of powdered sample, dissolve in methanol, sonicate, and filter. Dilute the filtrate with 1% acetic acid to a suitable concentration.[4] For aqueous degradation samples, filter through a 0.22 µm syringe filter before injection.

-

Chromatographic Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.

-

Quantification: Identify the peak for this compound based on its retention time compared to the standard. Quantify the concentration using a calibration curve generated from the standard solutions.

Protocol for Microbial Degradation Study in Liquid Culture

This protocol outlines a method to assess the biodegradation of this compound by a specific microbial strain in a liquid medium.

Materials: